

Mass Spectrometry of (5-Bromo-1-benzofuran-2-yl)methanol: A Technical Guide

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Compound of Interest

Compound Name: (5-Bromo-1-benzofuran-2-yl)methanol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the predicted mass spectrometric behavior of **(5-Bromo-1-benzofuran-2-yl)methanol**. Due to the absence of publicly available experimental mass spectra for this specific compound, this guide synthesizes information from the mass spectrometry of structurally related benzofuran derivatives, brominated aromatic compounds, and established fragmentation principles of alcohols. This document is intended to serve as a predictive reference for researchers working with this and similar molecules.

Predicted Mass Spectral Data

The mass spectral data for **(5-Bromo-1-benzofuran-2-yl)methanol** is predicted based on its chemical structure and the known fragmentation patterns of related compounds. The compound has a molecular formula of $C_9H_7BrO_2$ and a molecular weight of approximately 227.05 g/mol. [1] The presence of bromine is a key feature, as it will result in a characteristic isotopic pattern for bromine-containing fragments, with two major isotopes, ^{79}Br and ^{81}Br , in nearly a 1:1 ratio.

Table 1: Predicted Key Ions in the Mass Spectrum of **(5-Bromo-1-benzofuran-2-yl)methanol**

m/z (for ^{79}Br)	m/z (for ^{81}Br)	Predicted Fragment Ion	Interpretation
226	228	$[\text{M}]^+$	Molecular ion
225	227	$[\text{M}-\text{H}]^+$	Loss of a hydrogen radical
208	210	$[\text{M}-\text{H}_2\text{O}]^+$	Loss of water (dehydration)
197	199	$[\text{M}-\text{CHO}]^+$	Loss of a formyl radical
146	146	$[\text{M}-\text{Br}]^+$	Loss of a bromine radical
118	118	$[\text{C}_8\text{H}_6\text{O}]^+$	Benzofuran moiety after loss of Br and CH_2OH
117	117	$[\text{C}_8\text{H}_5\text{O}]^+$	Further fragmentation of the benzofuran ring

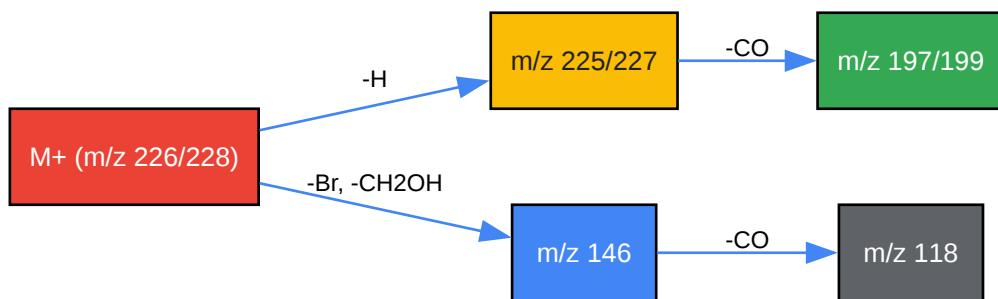
Predicted Fragmentation Pathway

The fragmentation of **(5-Bromo-1-benzofuran-2-yl)methanol** under electron ionization (EI) is expected to follow several key pathways, primarily driven by the stability of the resulting fragments. The initial ionization will form the molecular ion $[\text{M}]^+$. Subsequent fragmentation is likely to involve the loss of small, stable neutral molecules or radicals.

Key predicted fragmentation steps include:

- Alpha-cleavage: The bond between the benzofuran ring and the methanol group can cleave, leading to the loss of a hydrogen radical or the entire hydroxymethyl group.
- Dehydration: Alcohols readily lose a molecule of water (18 Da) under EI conditions, leading to the formation of a more stable radical cation.^{[2][3][4]}

- Loss of Bromine: The carbon-bromine bond can cleave, resulting in the loss of a bromine radical.
- Ring Fragmentation: The benzofuran ring system itself can undergo fragmentation, leading to smaller aromatic cations.



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Caption: Predicted Fragmentation Pathway of **(5-Bromo-1-benzofuran-2-yl)methanol**

Hypothetical Experimental Protocol

This section outlines a plausible experimental protocol for the analysis of **(5-Bromo-1-benzofuran-2-yl)methanol** using a gas chromatography-mass spectrometry (GC-MS) system with an electron ionization (EI) source.

3.1. Sample Preparation

- Solution Preparation: Prepare a 1 mg/mL stock solution of **(5-Bromo-1-benzofuran-2-yl)methanol** in a volatile organic solvent such as dichloromethane or ethyl acetate.
- Dilution: Dilute the stock solution to a final concentration of approximately 10-100 µg/mL with the same solvent.
- Filtration: If any particulate matter is visible, filter the final solution through a 0.22 µm syringe filter before injection to prevent contamination of the GC-MS system.

3.2. GC-MS Parameters

- Gas Chromatograph: Agilent 7890B GC or equivalent.

- Mass Spectrometer: Agilent 5977A MSD or equivalent.
- GC Column: HP-5ms (30 m x 0.25 mm, 0.25 μ m film thickness) or similar non-polar column.
- Injection Volume: 1 μ L.
- Injector Temperature: 250°C.
- Injection Mode: Splitless.
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Oven Temperature Program:
 - Initial temperature: 100°C, hold for 2 minutes.
 - Ramp: 10°C/min to 280°C.
 - Hold: 5 minutes at 280°C.
- MS Source Temperature: 230°C.
- MS Quadrupole Temperature: 150°C.
- Ionization Mode: Electron Ionization (EI).[\[5\]](#)
- Electron Energy: 70 eV.
- Mass Range: m/z 40-400.
- Solvent Delay: 3 minutes.

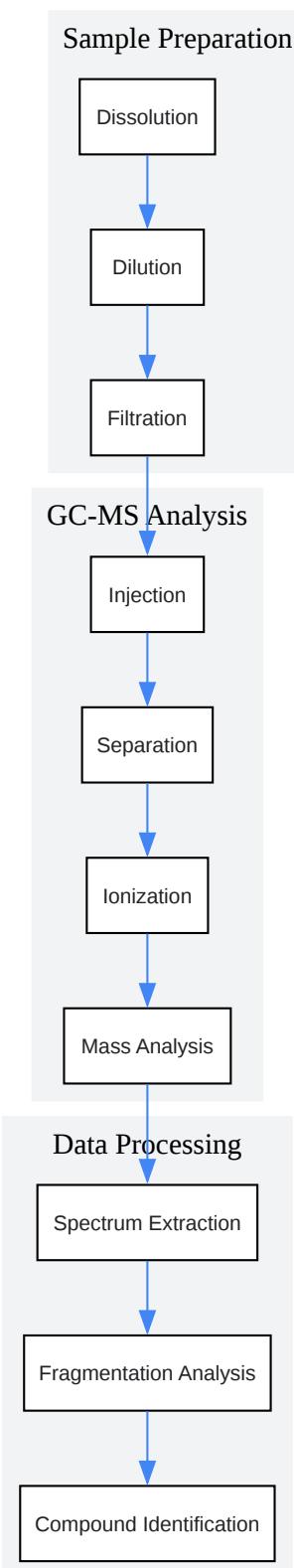
3.3. Data Analysis

The acquired data should be processed using the instrument's software. The total ion chromatogram (TIC) will show the retention time of the analyte. The mass spectrum corresponding to the chromatographic peak of **(5-Bromo-1-benzofuran-2-yl)methanol** should be extracted and analyzed. The fragmentation pattern should be compared with the predicted

data in Table 1 and the pathway in the diagram above. The isotopic pattern of bromine-containing fragments should be carefully examined to confirm their identity.

Experimental Workflow

The overall workflow for the mass spectrometric analysis of **(5-Bromo-1-benzofuran-2-yl)methanol** is depicted in the following diagram.



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Caption: Experimental Workflow for GC-MS Analysis

This guide provides a comprehensive, albeit predictive, overview of the mass spectrometry of **(5-Bromo-1-benzofuran-2-yl)methanol**. Researchers can use this information as a starting point for their own experimental work and data interpretation. It is important to note that actual experimental results may vary depending on the specific instrumentation and conditions used.

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